1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine

Medicinal Chemistry Conformational Analysis Kinase Inhibitor Design

1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine (CAS 937600-03-8) is a heterocyclic building block belonging to the benzimidazole family. Its structure features a benzimidazole moiety N1-linked to the ortho position of a phenylmethanamine core, yielding a molecular formula of C14H13N3 and a molecular weight of 223.27 g/mol.

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
CAS No. 937600-03-8
Cat. No. B10907125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine
CAS937600-03-8
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN)N2C=NC3=CC=CC=C32
InChIInChI=1S/C14H13N3/c15-9-11-5-1-3-7-13(11)17-10-16-12-6-2-4-8-14(12)17/h1-8,10H,9,15H2
InChIKeyMNPHNVRAZXCTTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine (CAS 937600-03-8) – Key Compound Attributes for Research Procurement


1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine (CAS 937600-03-8) is a heterocyclic building block belonging to the benzimidazole family. Its structure features a benzimidazole moiety N1-linked to the ortho position of a phenylmethanamine core, yielding a molecular formula of C14H13N3 and a molecular weight of 223.27 g/mol. The compound is typically supplied as a free base with a purity of 98% (HPLC) and requires storage at 2–8 °C under sealed, dry conditions . The ortho-substitution pattern differentiates it from its para-substituted isomer (CAS 796856-95-6) and the imidazole analog (CAS 25373-55-1), which can influence binding geometry in medicinal chemistry campaigns [1].

Why 1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine Cannot Be Replaced by Generic Benzimidazole-Phenylmethanamine Analogs


Benzimidazole-phenylmethanamine isomers and analogs exhibit divergent molecular recognition profiles due to differences in substitution position and heterocycle electronics. The ortho-substituted compound places the primary amine in close proximity to the benzimidazole N3, enabling intramolecular hydrogen bonding that is sterically precluded in the para isomer [1]. Furthermore, the benzimidazole core provides a larger conjugated π-system and distinct hydrogen-bond acceptor capacity compared to the imidazole analog, which can alter target binding affinity by orders of magnitude. Generic substitution without empirical validation therefore risks selecting a compound with non-overlapping structure-activity relationships, invalidating prior SAR data and wasting synthetic resources [2].

Quantitative Differentiation Evidence for 1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine Versus Closest Analogs


Ortho-Substitution Restricts Torsional Flexibility Relative to Para Isomer (CAS 796856-95-6), Modulating Target Engagement

The ortho-substitution in 1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine restricts the torsion angle between the phenyl and benzimidazole rings to approximately 40° in the minimum-energy conformation, as calculated for the unsubstituted free ligand [1]. In contrast, the para isomer (CAS 796856-95-6) exhibits a computed XLogP3 of 2.0 and a topological polar surface area of 43.8 Ų, with a linear geometry that permits free rotation around the phenyl-benzimidazole bond [2]. The ortho constraint pre-organizes the amine for interactions with binding site residues, a feature exploited in benzimidazole-based kinase inhibitor design where restricted torsional profiles correlate with improved selectivity [3].

Medicinal Chemistry Conformational Analysis Kinase Inhibitor Design

Benzimidazole Core Offers Expanded π-Stacking and Hydrogen-Bonding Capacity Versus Imidazole Analog (CAS 25373-55-1)

Replacement of the benzimidazole core with an imidazole ring (CAS 25373-55-1) reduces the heterocyclic ring system from a bicyclic benzimidazole (10 π-electrons) to a monocyclic imidazole (6 π-electrons). This structural simplification decreases the potential for π-π stacking interactions with aromatic residues in target proteins and reduces the number of hydrogen-bond acceptors from 3 (benzimidazole) to 2 (imidazole) [1]. Benzimidazole derivatives, as a class, have demonstrated potent tubulin polymerization inhibition with IC50 values in the low micromolar range (e.g., compound 90a: IC50 = 1.5 ± 0.56 µM against MCF-7 cells) [2], whereas the imidazole analog lacks this extended conjugation and typically requires additional substitution to achieve comparable potency [3].

Fragment-Based Drug Discovery Ligand Efficiency Target Engagement

Free Base Form (CAS 937600-03-8) Enables Diverse Derivatization Pathways Unavailable with Pre-formed Salts

The free base form of 1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine (CAS 937600-03-8, purity 98%) provides a versatile nucleophilic amine handle for amide coupling, reductive amination, and sulfonamide formation without requiring a prior neutralization step . In contrast, the hydrochloride salt (CAS 1431965-51-3) is supplied at a minimum purity of 95% and requires base treatment before use in aprotic coupling reactions, adding a step that can reduce overall yield by 5–15% depending on the workup . The dihydrochloride salt (CAS 1458593-59-3) further complicates handling due to its higher molecular weight (296.19 g/mol vs. 223.27 g/mol free base), requiring stoichiometric adjustments in parallel synthesis workflows .

Synthetic Chemistry Parallel Synthesis Library Design

Refrigerated Storage (2–8 °C) Indicates Stability Requirements Distinct from Room-Temperature Analogs

The recommended storage condition for 1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine is sealed, dry, at 2–8 °C , contrasting with the para isomer (CAS 796856-95-6) and the imidazole analog (CAS 25373-55-1), which are shipped and stored at room temperature [1]. This temperature sensitivity likely reflects the higher reactivity of the ortho-positioned amine due to intramolecular interactions or reduced crystallinity, which can accelerate degradation via oxidation or hydrolysis at ambient temperatures. Laboratories procuring this compound must have validated cold storage protocols to maintain the certified purity of 98% over extended periods.

Compound Management Stability Long-Term Storage

Class-Level Anticancer Activity of Benzimidazole-Phenylmethanamine Scaffolds: Ortho-Substitution as a Key SAR Determinant

Benzimidazole derivatives bearing a phenylmethanamine motif have demonstrated anticancer activity through tubulin polymerization inhibition, with representative compounds achieving IC50 values of 1.5–5.1 µM against MCF-7 breast cancer cells [1]. Notably, the ortho-substitution pattern at the phenyl ring (as in CAS 937600-03-8) positions the amine for hydrogen-bonding interactions with key residues in the colchicine-binding site of β-tubulin, a geometry not replicated by meta- or para-substituted isomers [2]. In a broader class-level analysis, benzimidazole-phenyl hybrids have shown binding energies of approximately -8.2 kcal/mol against protein kinases in docking studies, indicating that the ortho-constrained geometry may pre-organize the ligand for optimal kinase hinge-region binding [3].

Anticancer Drug Discovery Tubulin Polymerization Structure-Activity Relationship

Optimal Research and Industrial Use Cases for 1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine (CAS 937600-03-8)


Kinase Inhibitor Fragment Growing and Lead Optimization

The ortho-constrained geometry and benzimidazole core make this compound an ideal fragment for targeting the ATP-binding hinge region of kinases. The restricted ~40° torsion angle pre-organizes the amine for hydrogen-bonding with the hinge backbone, while the benzimidazole ring provides π-stacking with the gatekeeper residue [1]. Researchers can directly use the free base amine for rapid parallel amide coupling to generate focused libraries, bypassing the neutralization step required with salt forms .

Tubulin Polymerization Inhibitor Screening Cascades

Benzimidazole-phenylmethanamine derivatives have demonstrated potent tubulin polymerization inhibition, with class-level IC50 values of 1–5 µM against MCF-7 cells [1]. The ortho-substituted free base provides an optimal starting point for SAR expansion at the amine position, enabling systematic exploration of substituent effects on colchicine-site binding without confounding salt effects.

Metal-Organic Framework (MOF) and Coordination Chemistry Ligand Synthesis

The benzimidazole moiety imparts electron-rich characteristics that enhance utility as a ligand in catalytic systems, while the ortho-phenylmethanamine provides a secondary coordination site [1]. The free base form (CAS 937600-03-8) can be directly reacted with metal precursors without competing counterions, a distinct advantage over hydrochloride or dihydrochloride salts that introduce chloride ligands into the coordination sphere .

Quote Request

Request a Quote for 1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.